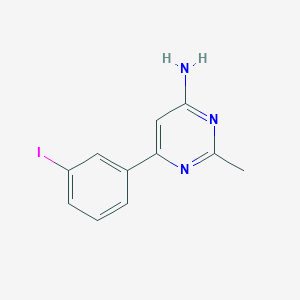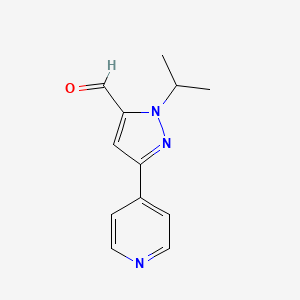
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropyl group at position 1, a pyridin-4-yl group at position 3, and a carbaldehyde group at position 5 of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires the use of a base such as sodium ethoxide or potassium carbonate and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine: Similar structure but with an amine group instead of an aldehyde.
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-ylmethanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential biological activity
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyridin-4-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H13N3O/c1-9(2)15-11(8-16)7-12(14-15)10-3-5-13-6-4-10/h3-9H,1-2H3 |
InChI Key |
MMIGBPYYABSOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13428921.png)
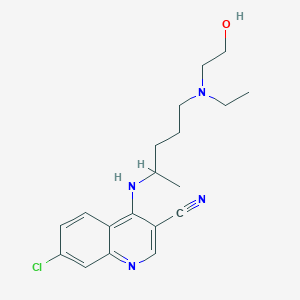
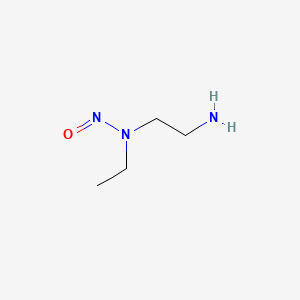
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)

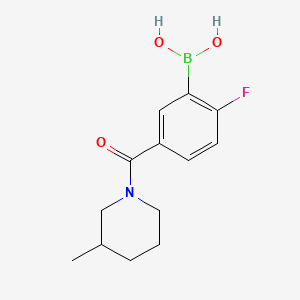
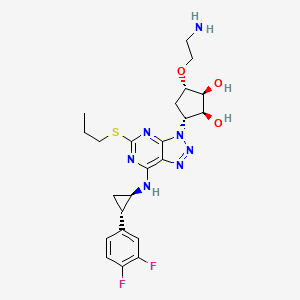
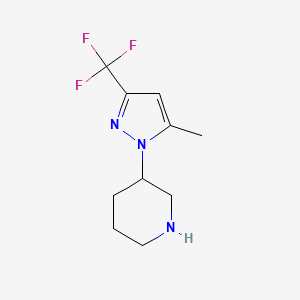
![(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13428963.png)
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide](/img/structure/B13428970.png)



